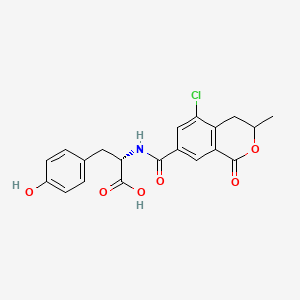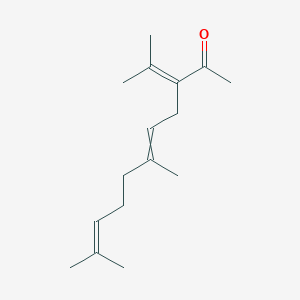
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one, also known as geranyl acetone, is an organic compound with the molecular formula C₁₃H₂₂O and a molecular weight of 194.3132 g/mol . This compound is a monoterpenoid, which is a class of terpenes consisting of two isoprene units. It is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
The synthesis of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction leads to the formation of the compound through a series of rearrangement and decarboxylation steps . Industrial production methods often follow similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur using halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. As a monoterpenoid, it can interact with various enzymes and receptors in biological systems. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with their metabolic processes .
Comparison with Similar Compounds
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one can be compared with other similar compounds, such as:
6,10-Dimethyl-5,9-undecadien-2-one (E):
6,10-Dimethyl-5,9-undecadien-2-one (Z): This is the cis-isomer of the compound and has different physical and chemical properties compared to the trans-isomer.
Dihydropseudoionone: Another related compound with a similar structure but different functional groups.
These compounds share some similarities in their chemical properties and applications but differ in their specific uses and effects.
Properties
CAS No. |
64264-24-0 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
6,10-dimethyl-3-propan-2-ylideneundeca-5,9-dien-2-one |
InChI |
InChI=1S/C16H26O/c1-12(2)8-7-9-14(5)10-11-16(13(3)4)15(6)17/h8,10H,7,9,11H2,1-6H3 |
InChI Key |
CKGLVKOMUWXNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(=C(C)C)C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


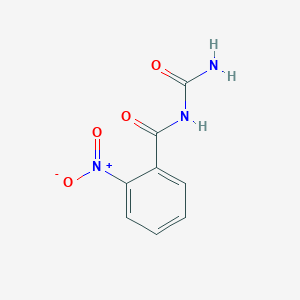
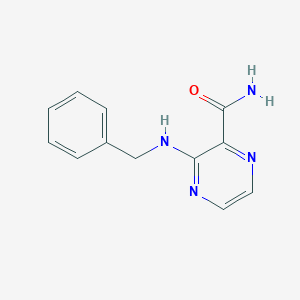


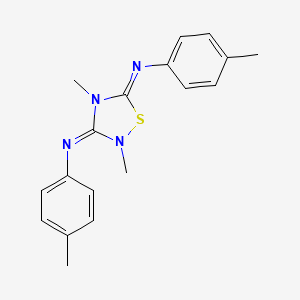

![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
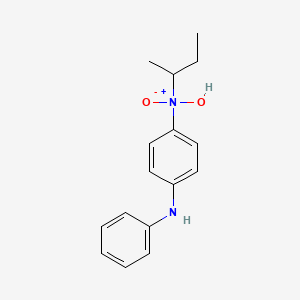
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
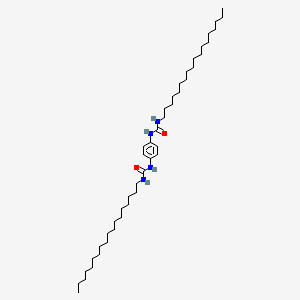
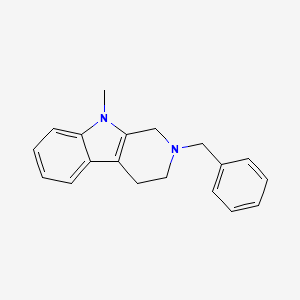
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
